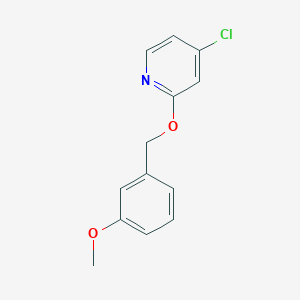![molecular formula C4H7N B11925148 2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
2-Azabicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[1.1.1]pentane is a nitrogen-containing bicyclic compound characterized by its unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and strained structure of this compound makes it a valuable scaffold for the development of new molecules with enhanced properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[1.1.1]pentane typically involves the use of photochemical [2+2] cycloadditions. One common method includes the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, such as Ir(ppy)3. This reaction facilitates the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential as a molecular switch in biological systems.
Medicine: Explored as a bioisostere for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with unique mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[1.1.1]pentane involves its interaction with molecular targets through its nitrogen atom. The rigid structure of the compound allows for precise spatial orientation, which can enhance binding affinity and specificity to target molecules. The nitrogen inversion in the compound can be controlled using laser pulses, making it a potential candidate for molecular switches .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: A non-nitrogen analog with similar structural properties.
Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with a different ring size.
Uniqueness
2-Azabicyclo[1.1.1]pentane is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to its non-nitrogen analogs. The ability to undergo nitrogen inversion and its potential use as a molecular switch further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C4H7N |
|---|---|
Molekulargewicht |
69.11 g/mol |
IUPAC-Name |
2-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-3-2-4(1)5-3/h3-5H,1-2H2 |
InChI-Schlüssel |
CJSIJLXDRHEIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





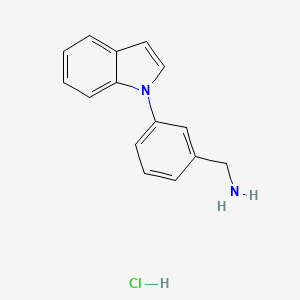
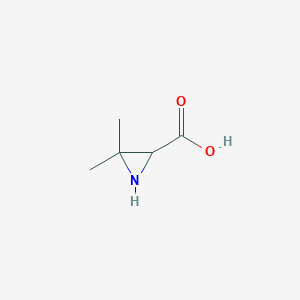
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
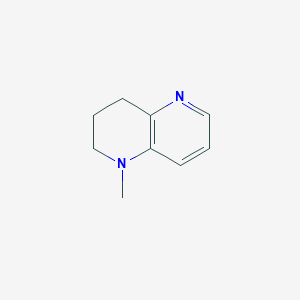
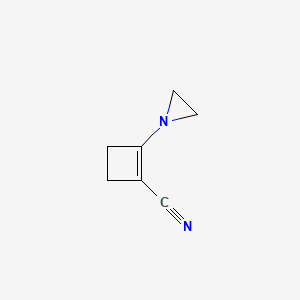

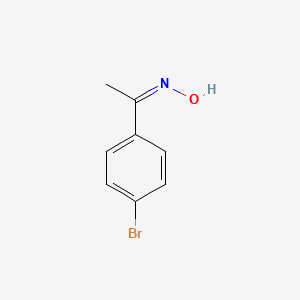
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)


